Compound Description: This compound is an N-substituted regioisomer of besifloxacin. It exhibits antibacterial activity. []
Relevance: This compound shares the core quinolone structure with 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It also possesses a cyclopropyl group at the N-1 position. The key difference lies in the substituents at the C-7 and C-8 positions, where this compound features an azepan-3-ylamino group and a chlorine atom, respectively, instead of fluorine atoms. []
Compound Description: This compound serves as a synthetic precursor for the preparation of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride. []
Relevance: This compound shares a very similar structure to 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Both possess the same core quinolone structure with identical fluorine substitutions at positions C-6 and C-7, a carboxylic acid group at C-3, and a cyclopropyl group at N-1. The only structural difference is the presence of a chlorine atom at the C-8 position in this compound, replacing a fluorine atom in the target compound. []
Compound Description: This group of compounds includes variations with different substituents at the 7-position of the quinolone ring (X = F, Cl, and 4-methylpiperazin-1-yl). These compounds were investigated for their reactivity with ketones in the synthesis of tricyclic quinoline derivatives. []
Compound Description: This compound is a fluoroquinolone derivative that results from the desamination reaction of ethyl 1-amino-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with specific α-dicarbonyl compounds. []
Relevance: This compound is structurally very similar to 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, sharing the same quinolone core structure with fluorine substituents at C-6 and C-7 and a carboxylic acid ethyl ester at C-3. The key difference is the absence of the (1R,2S)-2-fluorocyclopropyl group at the N-1 position in this compound. []
Compound Description: This group of tricyclic compounds is synthesized from the reaction of ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates with acetoacetone. []
Relevance: These compounds are related to 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as they represent an extended quinolone framework. They share a similar core structure but incorporate a pyrazolo ring fused to the quinolone moiety. []
Compound Description: This compound is a fluoroquinolone derivative exhibiting good antibacterial activity against gram-positive bacteria, including resistant strains. []
Compound Description: This compound is a C-glycosylated derivative of ethyl 6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, synthesized via a reaction with a protected glucose molecule. []
Relevance: This compound is directly derived from a structural analog of 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, sharing the same core quinolone structure with fluorine substituents at C-6 and C-7 and a carboxylic acid ethyl ester at C-3. The key difference lies in the absence of the (1R,2S)-2-fluorocyclopropyl group at the N-1 position and the presence of a tetra-O-acetyl-β-D-glucopyranosyl group at the C-8 position in this compound. []
Compound Description: This compound is a difluoro-boron complex derived from 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It's a key intermediate in the synthesis of moxifloxacin. [, ]
Relevance: This compound is closely related to 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, sharing the same quinolone core with a carboxylic acid group at C-3 and a cyclopropyl group at N-1. The key differences are the presence of a methoxy group at C-8 and the complexation with difluoroboron in this compound. [, ]
Compound Description: This group of compounds includes a series of naphthyridinone carboxylic acid derivatives, particularly 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridinyl-3-carboxylic acid compounds with specific substituents at the 1- and 7- positions. These compounds have potential antituberculosis activity. []
Relevance: While these compounds belong to the naphthyridinone class, they share structural similarities with 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Both possess a similar heterocyclic core with a carboxylic acid group at the 3-position and a fluorine atom at the 6-position of the ring system. Additionally, both feature a substituted cyclopropyl group at the N-1 position. The main difference lies in the presence of an additional nitrogen atom in the naphthyridinone ring and the variations in substituents at the 7-position compared to the target compound. []
Compound Description: This compound (DS21412020) is a novel fluoroquinolone derivative designed to treat respiratory tract infections. It exhibits potent antibacterial activity against various respiratory pathogens, including resistant strains. []
Relevance: This compound shares a significant structural resemblance to 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. They both possess the same core quinolone structure with a carboxylic acid group at C-3, a (1R,2S)-2-fluorocyclopropyl group at N-1, and a fluorine atom at C-6. The key difference lies in the substituents at the C-7 and C-8 positions. This compound features a [(3aS,7aS)-3a-aminohexahydropyrano[3,4-c]pyrrol-2(3H)-yl] group at C-7 and a methoxy group at C-8, distinct from the fluorine atoms in the target compound. []
Compound Description: This compound serves as a crucial starting material for synthesizing various substituted fluoroquinolone analogs with potential antimicrobial activity. []
Relevance: This compound shares a close structural similarity with 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. They both possess the same core quinolone structure with a carboxylic acid ethyl ester at C-3, a cyclopropyl group at N-1, and fluorine atoms at C-6 and C-7. The key difference is the presence of a methoxy group at the C-8 position in this compound, replacing a fluorine atom in the target compound. []
Moxifloxacin
Compound Description: This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [, ]
Relevance: Moxifloxacin shares a very similar core structure with 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, possessing the same quinolone ring system with fluorine substituents at the C-6 and C-7 positions, a carboxylic acid group at C-3, and a (1R,2S)-2-fluorocyclopropyl group at the N-1 position. The primary structural difference lies in the presence of a C-7 substituent in moxifloxacin, specifically a bicyclic amine moiety (S,S-2,8-diazabicyclo[4.3.0]nonane), which is absent in the target compound. [, ]
4-Anilinoquinolines
Compound Description: This group of compounds includes various derivatives of 4-anilinoquinolines, particularly 4-(3-acetylphenylamino)-6,8-difluoro-7-(1-piperazinyl)quinoline-3-carboxylic acid ethyl ester, showing potent anticancer activity against different cancer cell lines. []
Relevance: These compounds, while structurally distinct from 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, share the fundamental quinolone core structure. The key difference lies in the substitution pattern, where 4-anilinoquinolines possess an aniline substituent at the C-4 position, potentially impacting their biological activities. []
Compound Description: This compound represents a tricyclic analog within the fluoroquinolone class, synthesized and evaluated for its potential anticancer properties. []
Relevance: This compound, while structurally distinct from 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, shares the basic quinolone core with a carboxylic acid ethyl ester at C-3 and a fluorine atom at C-6. The main difference lies in the tricyclic ring system and the different substituents at C-4 and C-7 compared to the target compound. []
β-Iodo-α-(hydroxyalkyl)acrylates
Compound Description: These compounds are intermediates generated through the Baylis-Hillman reaction between methyl propiolate and various fluorinated benzaldehydes. They serve as precursors in synthesizing quinolone intermediates, including 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids and 9,10-difluoro-3-methyl-2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid. []
Compound Description: This compound is a fluoroquinolone derivative characterized by its spirocyclic amine substituent at the C-7 position. Its crystal structure has been determined. [, ]
Relevance: This compound shares a substantial structural resemblance with 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Both have the same quinolone core, a carboxylic acid group at C-3, a (1R,2S)-2-fluorocyclopropyl group at N-1, and a fluorine atom at C-6. The main difference is the presence of a chlorine atom at C-8 and a (7S)-7-aminospiro[2.4]heptan-5-yl substituent at C-7 in this compound, distinguishing it from the target compound. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.